molecular formula C15H11N9Na2O B12409051 CID 67072833

CID 67072833

Katalognummer: B12409051
Molekulargewicht: 379.29 g/mol
InChI-Schlüssel: XNQSXBHLVQZGTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 67072833” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 67072833 involves specific chemical reactions and conditions. The preparation methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and efficiency. These methods often include optimized reaction conditions, purification steps, and quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions: CID 67072833 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them useful for various applications.

Wissenschaftliche Forschungsanwendungen

CID 67072833 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a tool for investigating biological processes and pathways. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 67072833 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 67072833 include other chemical entities with related structures and properties. These compounds may share common functional groups or chemical backbones, making them useful for comparative studies.

Uniqueness: this compound is unique due to its specific chemical structure and properties. This uniqueness can be highlighted by comparing its reactivity, stability, and applications with those of similar compounds. Understanding these differences is essential for identifying the compound’s potential advantages and limitations.

Conclusion

This compound is a compound with significant scientific interest due to its unique chemical properties and potential applications. Its synthesis, chemical reactions, and mechanism of action are crucial for understanding its behavior and utility in various fields. By comparing it with similar compounds, researchers can gain insights into its uniqueness and potential advantages.

Eigenschaften

Molekularformel

C15H11N9Na2O

Molekulargewicht

379.29 g/mol

InChI

InChI=1S/C15H11N9O.2Na/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14;;/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24);;

InChI-Schlüssel

XNQSXBHLVQZGTK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4.[Na].[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.